Methyl 2-chlorobenzene-1-carbodithioate
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Overview
Description
Methyl 2-chlorobenzene-1-carbodithioate is an organic compound that belongs to the class of carbodithioates These compounds are characterized by the presence of a carbodithioate group, which consists of a carbon atom double-bonded to two sulfur atoms and single-bonded to an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-chlorobenzene-1-carbodithioate can be synthesized through several methods. One common approach involves the reaction of 2-chlorobenzene-1-carbodithioic acid with methanol in the presence of a catalyst. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or distillation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chlorobenzene-1-carbodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbodithioate group to a thiol or a thioether.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .
Scientific Research Applications
Methyl 2-chlorobenzene-1-carbodithioate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Mechanism of Action
The mechanism of action of methyl 2-chlorobenzene-1-carbodithioate involves its interaction with molecular targets and pathways in biological systems. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to the inhibition of their activity. This interaction can result in various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Methyl 2-chlorobenzene-1-carbodithioate can be compared with other carbodithioate esters, such as methyl carbodithioate and ethyl carbodithioate. While these compounds share similar chemical structures, this compound is unique due to the presence of the chlorine atom in the benzene ring, which can influence its reactivity and biological activity .
List of Similar Compounds
- Methyl carbodithioate
- Ethyl carbodithioate
- Benzyl carbodithioate
Properties
CAS No. |
22777-78-2 |
---|---|
Molecular Formula |
C8H7ClS2 |
Molecular Weight |
202.7 g/mol |
IUPAC Name |
methyl 2-chlorobenzenecarbodithioate |
InChI |
InChI=1S/C8H7ClS2/c1-11-8(10)6-4-2-3-5-7(6)9/h2-5H,1H3 |
InChI Key |
OKYOAFZBOWEWML-UHFFFAOYSA-N |
Canonical SMILES |
CSC(=S)C1=CC=CC=C1Cl |
Origin of Product |
United States |
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